molecular formula C12H13ClFNO4 B2736591 3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248357-93-7

3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2736591
CAS No.: 2248357-93-7
M. Wt: 289.69
InChI Key: HXHFRIRVYDHYCK-UHFFFAOYSA-N
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Description

The compound “3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” is a benzoic acid derivative with several substituents . The presence of a carboxylic acid group (COOH) is indicative of the benzoic acid core structure. The compound also contains a chloro (Cl), fluoro (F), and an isobutyl carbamate group ([(2-methylpropan-2-yl)oxycarbonylamino]) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (a cyclic structure of six carbon atoms) with the various substituents attached. The positions of the substituents (3-Chloro, 2-Fluoro, 5-[(2-methylpropan-2-yl)oxycarbonylamino]) would significantly influence the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxylic acid group would likely make the compound acidic. The halogen substituents might increase the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Without more context or specific studies, it’s challenging to predict its biological activity or potential uses .

Safety and Hazards

As with any chemical compound, handling “3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation . Without specific safety data for this compound, it’s hard to provide detailed hazards information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex organic compounds . Further studies would be needed to explore its potential uses and properties.

Properties

IUPAC Name

3-chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-6-4-7(10(16)17)9(14)8(13)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHFRIRVYDHYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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